Mirtazapine N-Oxide
CAS No.: 155172-12-6
Cat. No.: VC0023644
Molecular Formula: C17H19N3O
Molecular Weight: 281.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155172-12-6 |
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Molecular Formula | C17H19N3O |
Molecular Weight | 281.35 g/mol |
IUPAC Name | 5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
Standard InChI | InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 |
Standard InChI Key | GAFCUVMEBFTFQJ-UHFFFAOYSA-N |
SMILES | C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Canonical SMILES | C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
Mirtazapine N-Oxide maintains the tetracyclic structure of mirtazapine with the addition of an oxygen atom bonded to a nitrogen atom. The molecule contains a tetracyclic framework comprised of a benzene ring fused with piperazine and azepine moieties, creating its characteristic structure with the N-oxide functionality.
Physical and Chemical Properties
Mirtazapine N-Oxide possesses the following key properties:
Property | Value |
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Molecular Formula | C₁₇H₁₉N₃O |
CAS Registry Number | 155172-12-6 |
Appearance | Solid |
Structural Classification | Tetracyclic N-oxide |
Parent Compound | Mirtazapine |
Formation Mechanism | Oxidation of nitrogen |
The compound features a tetracyclic structure with three nitrogen atoms, one of which forms the N-oxide group. This structural modification alters the compound's physicochemical properties compared to the parent mirtazapine molecule, affecting aspects such as polarity, solubility, and stability .
Formation and Occurrence
Mechanisms of Formation
Mirtazapine N-Oxide forms through the oxidation of one of the nitrogen atoms in the mirtazapine structure. This oxidation can occur during several stages:
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As a synthetic impurity during the manufacturing process of mirtazapine
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During storage of mirtazapine under suboptimal conditions
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As a metabolic product in patients taking mirtazapine
The formation of N-oxide derivatives is a common pathway in the oxidative metabolism of nitrogen-containing drugs. The process typically involves the transfer of an oxygen atom to the nitrogen, often catalyzed by liver enzymes when occurring in vivo .
Occurrence in Pharmaceutical Products
Mirtazapine N-Oxide has been documented as a contaminant in mirtazapine bulk drug preparations, typically at concentrations ranging from 0.1% to 0.5%. This level of impurity can have implications for the pharmaceutical quality and potentially the therapeutic efficacy of the final product. The compound has also been observed during stability studies of mirtazapine, suggesting it may form during long-term storage under certain conditions .
Synthetic Methods
Laboratory Synthesis
The controlled synthesis of Mirtazapine N-Oxide is essential for producing analytical reference standards. A well-documented synthesis method involves the controlled oxidation of mirtazapine using peracetic acid as the oxidizing agent. The procedure typically follows these steps:
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Dissolution of mirtazapine in methylene chloride
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Dropwise addition of peracetic acid solution (30% w/w) at controlled temperature (5-10°C)
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Continued reaction at ambient temperature (25-30°C) for approximately 4 hours
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Workup including washing with water and evaporation of solvent
This method has been reported to yield Mirtazapine N-Oxide at approximately 90% efficiency, providing a reliable approach for generating pure samples for analytical purposes .
Purification Techniques
Analytical Detection and Quantification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the gold standard for detecting and quantifying Mirtazapine N-Oxide in both pharmaceutical preparations and biological samples. An enantioselective HPLC method with fluorescence detection has been specifically developed for the quantification of mirtazapine and its metabolites, including Mirtazapine N-Oxide .
This analytical method demonstrates:
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Detection range: 1-100 ng/mL
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Precision: Coefficient of variation between 12% and 19%
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Sample preparation: Liquid-solid extraction with recoveries between 85% and 99%
The method's sensitivity and specificity make it suitable for therapeutic drug monitoring and pharmacokinetic studies involving mirtazapine and its metabolites, including the N-oxide derivative .
Mass Spectrometric Analysis
Mass spectrometry techniques, often coupled with liquid chromatography (LC-MS), provide additional sensitivity and specificity for the identification and quantification of Mirtazapine N-Oxide. These methods are particularly valuable for detecting trace amounts of the compound in complex matrices such as pharmaceutical formulations and biological samples .
Significance in Pharmaceutical Quality Control
Regulatory Considerations
The presence of Mirtazapine N-Oxide in pharmaceutical preparations is subject to regulatory oversight, as impurities can potentially affect the safety and efficacy of the medication. Regulatory agencies typically establish acceptable limits for such impurities based on toxicological assessments and manufacturing capabilities.
Reference Standards
Pharmacological Relevance
Metabolism and Pharmacokinetics
Mirtazapine N-Oxide has been identified as one of the metabolites formed during the biotransformation of mirtazapine in the human body. The compound is typically formed through oxidative processes mediated by hepatic enzymes. Understanding the formation and disposition of this metabolite contributes to a more comprehensive understanding of mirtazapine's pharmacokinetic profile .
Research Findings and Future Directions
Current Research Status
Research on Mirtazapine N-Oxide has primarily focused on analytical methods for its detection and quantification, along with synthetic approaches for generating reference standards. Studies have established robust chromatographic methods capable of detecting the compound in both pharmaceutical preparations and biological samples, enabling effective monitoring in quality control and clinical contexts .
Knowledge Gaps and Future Research Opportunities
Several aspects of Mirtazapine N-Oxide warrant further investigation:
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Comprehensive toxicological evaluation to determine safety implications
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Structure-activity relationship studies to understand its pharmacological properties
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Improved synthetic methods to generate high-purity standards more efficiently
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Development of more sensitive and specific analytical techniques
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Investigation of its role in cases of therapeutic failure or adverse effects
Addressing these knowledge gaps would significantly enhance understanding of this compound's significance in both pharmaceutical manufacturing and clinical pharmacology domains.
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